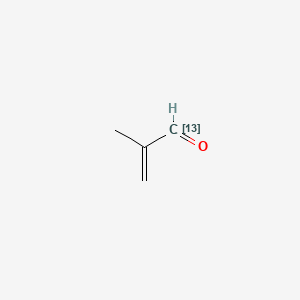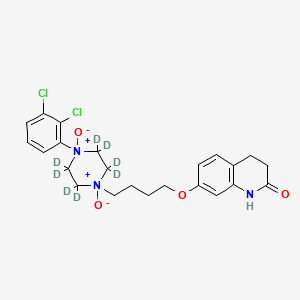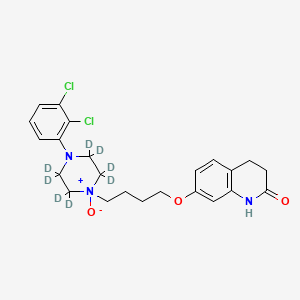
Methacrolein-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrolein itself is an unsaturated aldehyde, characterized by its clear, colorless, and flammable liquid form . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacrolein can be synthesized via the aldol condensation of formaldehyde and propionaldehyde. This reaction can be catalyzed by various catalysts, including diethylammonium acetate, which facilitates the formation of methacrolein with high selectivity . The reaction conditions typically involve mild temperatures and controlled reaction times to optimize yield and selectivity.
Industrial Production Methods
Industrially, methacrolein is produced through the oxidation of isobutene or the condensation of formaldehyde and propionaldehyde. The use of layered double hydroxides intercalated with L-proline as catalysts has been shown to improve the selectivity and yield of methacrolein . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methacrolein undergoes various chemical reactions, including:
Reduction: Reduction of methacrolein can yield 2-methylpropanal.
Substitution: Methacrolein can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be used for addition reactions.
Major Products
Oxidation: Methacrylic acid.
Reduction: 2-Methylpropanal.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methacrolein-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to understand biological processes.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of drugs.
Industry: Important in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of methacrolein involves its reactivity as an unsaturated aldehyde. The carbonyl group is highly reactive, allowing it to participate in various addition and condensation reactions. The molecular targets and pathways involved include nucleophilic addition to the carbonyl carbon and electrophilic addition to the double bond .
Comparación Con Compuestos Similares
Methacrolein is similar to other unsaturated aldehydes such as acrolein and crotonaldehyde. its unique structure, with a methyl group attached to the double bond, gives it distinct reactivity and properties. This makes methacrolein particularly useful in the synthesis of methacrylic acid and its derivatives .
List of Similar Compounds
- Acrolein
- Crotonaldehyde
- Methyl vinyl ketone
Methacrolein-13C stands out due to its isotopic labeling, which enhances its utility in research applications, providing insights into complex chemical and biological processes.
Propiedades
IUPAC Name |
2-methyl(113C)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJBCKSHOAVAJ-LBPDFUHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857958 |
Source


|
| Record name | 2-Methyl(1-~13~C)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119514-41-8 |
Source


|
| Record name | 2-Methyl(1-~13~C)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)




